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molecular formula C11H12N2O2 B1612926 N-Methoxy-N-methyl-1H-indole-3-carboxamide CAS No. 214759-95-2

N-Methoxy-N-methyl-1H-indole-3-carboxamide

Cat. No. B1612926
M. Wt: 204.22 g/mol
InChI Key: UYTJMACZQVKQGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05872134

Procedure details

Indole-3-carboxylic acid (2.50 g, 0.0155 mol) was suspended in dichloromethane (60 ml) and treated with oxalyl chloride (1.62 ml, 0.0186 mol), followed by a drop of dry DMF. The reaction mixture was then stirred at room temperature overnight, before being evaporated under reduced pressure and dried in vacuo. The product was then redissolved in dichloromethane (50 ml) and added slowly to a solution of N,O-dimethylhydroxylamine hydrochloride (1.59 g, 0.0163 mol) in dichloromethane (50 ml) containing triethylamine (4.53 ml, 0.0326 mol) under argon. The resultant mixture was then stirred at room temperature for 2h, before being washed with water, followed by aq. NaHCO3. The organic layer was then dried (Na2SO4), evaporated under reduced pressure and dried in vacuo to yield the title compound as white solid (2.46 g, 78%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.62 mL
Type
reactant
Reaction Step Two
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
1.59 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
4.53 mL
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
60 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
78%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:10]([OH:12])=O)=[CH:2]1.C(Cl)(=O)C(Cl)=O.Cl.[CH3:20][NH:21][O:22][CH3:23].C(N(CC)CC)C>ClCCl.CN(C=O)C>[CH3:23][O:22][N:21]([CH3:20])[C:10]([C:3]1[C:4]2[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=2)[NH:1][CH:2]=1)=[O:12] |f:2.3|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
N1C=C(C2=CC=CC=C12)C(=O)O
Step Two
Name
Quantity
1.62 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
1.59 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
4.53 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
before being evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The product was then redissolved in dichloromethane (50 ml)
WASH
Type
WASH
Details
before being washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CON(C(=O)C1=CNC2=CC=CC=C12)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.46 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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